molecular formula C7H14N2O2S B8667417 N-Ethoxycarbonyl-N'-isopropylthiourea CAS No. 100568-71-6

N-Ethoxycarbonyl-N'-isopropylthiourea

Cat. No.: B8667417
CAS No.: 100568-71-6
M. Wt: 190.27 g/mol
InChI Key: MGVQWHYRFLQSGJ-UHFFFAOYSA-N
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Description

N-Ethoxycarbonyl-N'-isopropylthiourea is a thiourea derivative characterized by an ethoxycarbonyl (OEt) group and an isopropyl substituent on its nitrogen atoms. Thioureas are versatile compounds with applications in coordination chemistry, agrochemicals, and pharmaceuticals. The ethoxycarbonyl group introduces electron-withdrawing properties, which can influence reactivity, solubility, and coordination behavior compared to alkyl-substituted analogs.

Properties

CAS No.

100568-71-6

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

ethyl N-(propan-2-ylcarbamothioyl)carbamate

InChI

InChI=1S/C7H14N2O2S/c1-4-11-7(10)9-6(12)8-5(2)3/h5H,4H2,1-3H3,(H2,8,9,10,12)

InChI Key

MGVQWHYRFLQSGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thioureas

N-T-Butyl-N'-Isopropylthiourea (CAS 52599-24-3)
  • Structure : Features a tert-butyl group instead of ethoxycarbonyl.
  • Molecular Formula : C₈H₁₈N₂S; Molecular Weight : 174.31.
  • Physical Properties :
    • Melting Point: 150–152°C.
    • Solubility: Insoluble in aromatic hydrocarbons (e.g., benzene), soluble in polar solvents like acetone and DMF.
  • Synthesis : Prepared via reaction of tert-butyl isothiocyanate with isopropylamine in toluene .
  • Applications : Intermediate for buprofezin, a thiadiazine insecticide .

Key Differences :

  • The tert-butyl group (electron-donating) enhances steric bulk but reduces polarity compared to the ethoxycarbonyl group.
  • Lower molecular weight (174.31 vs. ~190 for N-ethoxycarbonyl analog) may correlate with higher volatility.
N-2,6-Diethyl-4-(6'-Chloropyridazin-3'-yloxy)-Phenyl-N'-Isopropylthiourea
  • Structure : Contains a chloropyridazinyloxy-phenyl group.
  • Synthesis : Derived from phenylisothiocyanate and isopropylamine in toluene.
  • Properties :
    • Melting Point: 174–176°C (higher than N-t-butyl analog due to aromaticity).
  • Applications : Used as a pesticide, demonstrating broader bioactivity than simpler thioureas .

Key Differences :

  • The aromatic substituent increases molecular complexity and pesticidal efficacy.
  • Higher melting point suggests stronger intermolecular forces (e.g., π-π stacking).
1-Isopropyl-2-Thiourea
  • Structure : Lacks substituents on the second nitrogen (only isopropyl group).
  • Molecular Formula : C₄H₁₀N₂S; Molecular Weight : 118.20.
  • Properties : Simpler structure with lower steric hindrance.
  • Applications: Limited to basic thiourea reactivity studies .

Key Differences :

  • Absence of a second substituent reduces steric and electronic effects, making it less versatile in coordination chemistry.

Data Table: Comparative Analysis of Thiourea Derivatives

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications
N-Ethoxycarbonyl-N'-isopropylthiourea C₇H₁₄N₂O₂S* ~190* Not Reported Likely polar solvents (inferred) Coordination chemistry, synthesis intermediates (inferred)
N-T-Butyl-N'-isopropylthiourea C₈H₁₈N₂S 174.31 150–152 Acetone, DMF, chloroform Buprofezin intermediate
N-2,6-Diethyl-...-Isopropylthiourea C₁₈H₂₃ClN₄OS ~398.9 174–176 Toluene, hexane Pesticide
1-Isopropyl-2-thiourea C₄H₁₀N₂S 118.20 Not Reported Water, ethanol Basic reactivity studies

*Estimated based on structural analogy.

Key Research Findings

  • Regioselectivity in Cyclization : Thioureas with electron-withdrawing groups (e.g., ethoxycarbonyl) may exhibit altered cyclization behavior. For example, N-ethoxycarbonyl-N'-allylurea undergoes O-cyclization with iodine/NaHCO₃ but N-cyclization with lithium bases . This contrasts with alkyl-substituted thioureas, where steric effects dominate.
  • Bioactivity : Substituted thioureas with aromatic groups (e.g., chloropyridazinyl) show enhanced pesticidal activity compared to alkyl derivatives .

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